5-Nitro-2-benzylbenzoxazole
CAS No.:
Cat. No.: VC14190637
Molecular Formula: C14H10N2O3
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2O3 |
|---|---|
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | 2-benzyl-5-nitro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C14H10N2O3/c17-16(18)11-6-7-13-12(9-11)15-14(19-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
| Standard InChI Key | FHZMNFWNVLNNHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound features a benzoxazole core (a fusion of benzene and oxazole rings) with a nitro group at the 5-position and a benzyl substituent at the 2-position. Key properties include:
| Property | Value |
|---|---|
| IUPAC Name | 2-benzyl-5-nitro-1,3-benzoxazole |
| Molecular Formula | C₁₄H₁₀N₂O₃ |
| Molecular Weight | 254.24 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)N+[O-] |
| XLogP3-AA (Lipophilicity) | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The nitro group at C5 induces electron-withdrawing effects, polarizing the benzoxazole ring and enhancing reactivity in electrophilic substitutions .
Synthesis and Purification Strategies
Conventional Synthesis
The most widely reported method involves cyclocondensation of 2-amino-4-nitrophenol with phenylacetic acid derivatives in polyphosphoric acid (PPA) at 150–160°C . For example:
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Step 1: React 2-amino-4-nitrophenol with phenylacetic acid in PPA for 2–4 hours.
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Step 2: Neutralize the mixture with NaOH, extract with ethyl acetate, and purify via silica gel chromatography (yield: 66–91%) .
Catalytic Innovations
Recent advances employ magnetic nanoparticle-supported deep eutectic solvents (DES@MNP) to improve efficiency:
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Conditions: Acetophenone, 2-nitrophenol, sulfur, and DABCO (1,4-diazabicyclo[2.2.2]octane) at 130°C for 16 hours.
Table 1: Comparative Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PPA-mediated cyclization | None | 150–160 | 66–75 | 85–90 |
| DES@MNP catalysis | Fe₃O₄ nanoparticles | 130 | 86–91 | >95 |
Spectroscopic Characterization
FT-IR and Raman Analysis
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Nitro Group Stretching: Asymmetric (1530 cm⁻¹) and symmetric (1350 cm⁻¹) vibrations confirm nitro substitution .
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Benzoxazole Ring: C=N stretching at 1528 cm⁻¹ (IR) and 1529 cm⁻¹ (Raman) .
NMR Spectroscopy
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¹H NMR (CDCl₃): δ 4.10 (s, 2H, CH₂), 7.20–8.10 (m, 9H, aromatic protons) .
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¹³C NMR: δ 162.5 (C=N), 148.2 (C-NO₂), 135.4–125.3 (aromatic carbons) .
UV-Vis Spectroscopy
Biological Activities and Mechanisms
Antimicrobial Activity
5-Nitro-2-benzylbenzoxazole exhibits broad-spectrum activity:
Table 2: Antimicrobial Efficacy (MIC Values)
Mechanistically, the nitro group generates reactive oxygen species (ROS), disrupting microbial DNA and proteins .
Antiparasitic Applications
Against Trypanosoma cruzi (Chagas disease):
Pharmacological and Toxicological Profiles
Pharmacokinetics
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Lipophilicity (LogP): 3.2, favoring blood-brain barrier penetration .
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Metabolism: Hepatic reduction of the nitro group to hydroxylamine intermediates .
Toxicity
Future Directions
Structural Optimization
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Nitro Group Replacement: Sulfonamide or trifluoromethyl groups to reduce mutagenicity .
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Combination Therapy: Synergy with benznidazole (79–91% parasitemia reduction) .
Drug Delivery Systems
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